Boc-S-carbamoyl-L-cysteine
Description
Boc-S-carbamoyl-L-cysteine is a chemically modified derivative of the amino acid L-cysteine. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a carbamoyl moiety (-CONH₂) attached to the sulfur atom of the cysteine thiol. This compound is primarily used in peptide synthesis and medicinal chemistry, where the Boc group provides temporary protection during solid-phase synthesis, while the S-carbamoyl modification stabilizes the thiol against oxidation or undesired reactions .
Properties
Molecular Formula |
C9H16N2O5S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
InChI Key |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
Scientific Research Applications
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Boc-S-carbamoyl-L-cysteine* | - | C₉H₁₆N₂O₅S | 264.30 (calc.) | Boc (amino), S-carbamoyl (thiol) |
| S-Allyl-L-cysteine | 21593-77-1 | C₆H₁₁NO₂S | 161.22 | Free amino, S-allyl (thiol) |
| 2-Chloroethyl-S-carbamoylcysteine | 53330-03-3 | C₆H₁₁ClN₂O₃S | 226.68 | Free amino, S-(2-chloroethylcarbamoyl) |
| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | - | C₈H₁₄N₂O₅S | 250.27 (calc.) | N-acetyl, S-(2-carbamoylethyl) |
| Boc-S-(4-Methylbenzyl)-L-cysteine | 61925-77-7 | C₁₆H₂₃NO₄S | 325.42 | Boc (amino), S-(4-methylbenzyl) |
| Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine | 269730-62-3 | C₂₄H₂₇NO₆S | 481.54 | Fmoc (amino), S-(tert-butoxycarbonylmethyl) |
*Note: this compound's molecular formula and weight are calculated based on structural analogs .
Key Observations :
- Protection Strategies: Boc and Fmoc groups are widely used for amino protection in peptide synthesis, with Boc being acid-labile and Fmoc base-labile .
- Thiol Modifications : The carbamoyl group in this compound offers stability under basic conditions, unlike S-allyl or S-benzyl groups, which require reductive or nucleophilic deprotection .
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